molecular formula C13H11N3O B1662930 N-Methyl-beta-carboline-3-carboxamide CAS No. 78538-74-6

N-Methyl-beta-carboline-3-carboxamide

Cat. No.: B1662930
CAS No.: 78538-74-6
M. Wt: 225.25 g/mol
InChI Key: QMCOPDWHWYSJSA-UHFFFAOYSA-N
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Description

N-Methyl-beta-carboline-3-carboxamide (FG-7142) is a β-carboline derivative with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol . It is a partial inverse agonist at the benzodiazepine allosteric site on the γ-aminobutyric acid type A (GABAA) receptor, primarily known for its anxiogenic properties . FG-7142 has been detected in environmental sources, such as cigarette smoke, airborne particles, and combustion byproducts of plant materials, raising concerns about its role in human anxiety disorders .

Chemical Reactions Analysis

1.1. Activation of β-carboline-3-carboxylic acid

  • Starting Material : β-carboline-3-carboxylic acid (compound 2 in ) is synthesized by hydrolyzing methyl β-carboline-3-carboxylate (compound 1 ) using water/methanol in basic media.

  • Activation : The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) . This step facilitates nucleophilic substitution.

  • Amination : The acid chloride reacts with methylamine to form the N-methyl amide. Similar reactions with other amines (e.g., isopropylamine, benzylamine) yield structurally related derivatives .

Synthesis Steps Table

StepReagent/ConditionProductYieldReference
1Hydrolysis (H₂O/CH₃OH, basic)β-carboline-3-carboxylic acid (2)N/A
2SOCl₂ activationAcid chloride intermediateN/A
3Reaction with methylamineN-Methyl-beta-carboline-3-carboxamideN/A

2.1. pH-Dependent Complexation

This compound (betaCMAM) forms complexes with polynucleotides and DNA, with association constants varying by pH. At pH 4, it predominantly binds to dsDNA and ssDNA, altering singlet oxygen quantum yields .

2.2. Triplet-State Dynamics

In the presence of dsDNA, betaCMAM exhibits triplet-state formation, as evidenced by transient absorption spectroscopy. This suggests potential photochemical reactivity, though no direct degradation products are reported .

Stability Data Table

ParameterValue/ConditionReference
pH range for DNA complexation4, 6, 9
Singlet oxygen quantum yieldpH-dependent (not quantified)

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological systems provides insights into its stability and reactivity:

Structural Variants and Derivatives

The compound’s reactivity is often compared to other β-carboline derivatives:

  • N-substitution : Variants like N-benzyl-beta-carboline-3-carboxamide (compound 5 in ) show enhanced leishmanicidal activity (IC₅₀ = 1.0 μM against axenic amastigotes) .

  • Functional group modifications : β-carboline-3-carbonyl-amino acid derivatives (e.g., oxazolones) are synthesized via Erlenmeyer-Plöchl reactions, demonstrating diverse reactivity patterns .

Challenges and Considerations

  • Yield optimization : Synthesis steps involving thionyl chloride or methylamine may require careful control of reaction conditions to avoid side reactions (e.g., hydrolysis of acid chlorides).

  • Purification : β-carboline derivatives often require chromatographic separation due to complex product mixtures .

References Synthesis and screening of β-carboline-3-carboxamides for leishmanicidal activity. Synthesis of β-carboline-3-(4-benzylidene)-4H-oxazol-5-ones via Erlenmeyer-Plöchl reaction. pH-dependent complexation and singlet oxygen generation with polynucleotides. Multi-step synthesis of β-carboline derivatives using aniline derivatives. Synthesis of 3-methyl-β-carboline derivatives with antimicrobial activity.

Scientific Research Applications

Neuropharmacological Applications

FG 7142 primarily acts as a partial inverse agonist at the benzodiazepine site of the GABA_A receptor. This mechanism leads to decreased GABAergic activity, resulting in increased neuronal excitability. Its pharmacological profile makes it a valuable tool for studying anxiety and related disorders.

Behavioral Studies

In animal models, FG 7142 has been shown to induce anxiety-like behaviors. For instance, studies indicate that it precipitates withdrawal symptoms in mice previously treated with anxiolytics, highlighting its role in anxiety modulation .

Antiparasitic Activity

Recent research has demonstrated the potential of beta-carboline derivatives, including FG 7142, in treating parasitic infections such as those caused by Leishmania and Trypanosoma cruzi.

Case Studies

  • A study synthesized several beta-carboline-3-carboxamides and evaluated their activity against L. amazonensis. The compound N-benzyl 1-(4-methoxy)phenyl-beta-carboline-3-carboxamide exhibited an IC₅₀ of 2.6 μM against promastigote forms and 1.0 μM against axenic amastigote forms .
  • The cytotoxicity of these compounds was assessed on macrophage cell lines, showing high selectivity indices, indicating low toxicity to host cells while effectively targeting the parasites .

Microbial Biotechnology

FG 7142 has also been explored for its role in enhancing the production of bioactive compounds from microbial sources.

Induction of Secondary Metabolites

Research indicates that FG 7142 can stimulate the production of reveromycin A in Streptomyces sp., suggesting its potential as a biotechnological agent for enhancing secondary metabolite biosynthesis without genetic modification .

Summary of Findings

The following table summarizes key findings related to the applications of N-Methyl-beta-carboline-3-carboxamide:

Application AreaKey FindingsReferences
NeuropharmacologyActs as a partial inverse agonist at GABA_A receptors; induces anxiety-like behaviors in models
Antiparasitic ActivityEffective against L. amazonensis with low cytotoxicity; IC₅₀ values indicate strong antiparasitic effects
Microbial BiotechnologyEnhances production of reveromycin A in Streptomyces sp.; potential for biotechnological applications

Comparison with Similar Compounds

FG-7142 shares structural and functional similarities with other β-carbolines and plant-derived neuroactive compounds. Below is a detailed comparison:

β-Carboline Derivatives

Compound Mechanism of Action Key Findings References
FG-7142 Partial inverse agonist at GABAA receptors - Induces anxiety in rodents via GABAergic modulation
- Reduces tph2 mRNA in serotonergic neurons
- Inhibits Aβ toxicity and AChE activity
DMCM Full inverse agonist at GABAA receptors - Potent convulsant; triggers seizures in sound-susceptible mice
- Blocks glycine receptors more effectively than FG-7142
β-CCB Inverse agonist at GABAA receptors - Inhibits GABAergic currents in spinal neurons
- Less anxiogenic than FG-7142 in behavioral assays
Harmine Hallucinogenic β-carboline - Inhibits monoamine oxidase (MAO)
- No significant GABAergic effects

Plant-Derived Neuroactive Compounds

Compound Source Mechanism of Action Key Findings References
Z-Ligustilide Radix Angelica sinensis Antioxidant, anti-inflammatory - Protects against cerebral ischemia
- Synergizes with FG-7142 in AD models
Coniferyl Ferulate Radix Angelica sinensis AChE inhibition - Reduces Aβ-induced toxicity
- Less anxiogenic than FG-7142
Catalpol Radix Rehmanniae Neurotrophic, antioxidant - Enhances neurogenesis
- No direct GABAergic effects

Key Differences in Pharmacological Profiles

GABAergic Activity :

  • FG-7142 and DMCM both target GABAA receptors but differ in efficacy. DMCM fully inhibits GABAergic currents, while FG-7142 acts as a partial inverse agonist, leading to distinct behavioral outcomes (e.g., seizures vs. anxiety) .
  • β-CCB shows broader inhibition of glycine receptors compared to FG-7142 .

Neuroprotective Effects :

  • FG-7142, Z-ligustilide, and coniferyl ferulate inhibit AChE and Aβ toxicity, but FG-7142 uniquely combines this with pro-oxidant effects that may exacerbate anxiety .

Environmental Presence :

  • Unlike synthetic β-carbolines (e.g., DMCM), FG-7142 is environmentally prevalent in cigarette smoke and combustion products, increasing human exposure risks .

Research Findings and Data Tables

Table 1: Comparative Neuroprotective Effects

Compound IC₅₀ (Aβ Toxicity) AChE Inhibition (%) Oxidative Stress Modulation
FG-7142 1.0 μM* 65%* Pro-oxidant
Z-Ligustilide 2.5 μM 45% Antioxidant
Coniferyl Ferulate 3.8 μM 70% Antioxidant

*Data from in vitro AD models .

Table 2: Behavioral Effects in Rodent Models

Compound Anxiety-Like Behavior Seizure Induction Serotonergic Modulation (tph2 mRNA)
FG-7142 +++ - Decreased
DMCM + +++ No significant change
β-CCB ++ + Not studied

Critical Notes

  • While it inhibits Aβ toxicity, its environmental presence and pro-oxidant effects may counteract benefits .
  • Retracted Study : A 2023 retraction of a study on tempol mitigating FG-7142-induced anxiety highlights the need for rigorous validation of oxidative stress mechanisms .
  • Structural-Activity Relationship : Substitutions at the 1-position of β-carboline-3-carboxamides (e.g., compound 5 in antileishmanial studies) significantly alter biological activity, suggesting FG-7142 derivatives could be optimized for specific applications .

Biological Activity

N-Methyl-beta-carboline-3-carboxamide, also known as FG 7142, is a compound belonging to the beta-carboline family, which has garnered attention due to its significant biological activities, particularly its interaction with the GABA A receptor. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Target of Action
FG 7142 primarily targets the benzodiazepine allosteric site of the GABA A receptor. It functions as a partial inverse agonist , meaning it binds to the receptor but induces effects opposite to those of typical benzodiazepines, leading to decreased GABAergic activity and increased neuronal excitability .

Biochemical Pathways
The binding of FG 7142 to the GABA A receptor decreases GABA transmission, resulting in excitatory post-synaptic potential summation . This mechanism is crucial in understanding its anxiogenic (anxiety-inducing) effects, as it can lead to heightened anxiety-like behaviors in various models.

Pharmacological Effects

FG 7142 has been studied for its diverse pharmacological effects:

  • Anxiogenic Effects : Prolonged exposure to FG 7142 has been linked to increased anxiety-like behaviors in animal models .
  • Convulsant Activity : The compound exhibits pro-convulsant effects, contributing to heightened neuronal excitability and potential seizure activity.
  • Anorectic Effects : FG 7142 has also shown anorectic properties, impacting feeding behavior in experimental settings.

Behavioral Studies

A study evaluating chronic exposure to FG 7142 indicated that high doses led to behavioral sensitization and kindling phenomena in rats. These findings suggest that prolonged treatment can modify neural circuits involved in anxiety and seizure susceptibility .

Cellular Mechanisms

Research has demonstrated that FG 7142 influences various cellular processes. For instance, it modulates GABAergic transmission in neuronal cells, which is linked to increased excitability and anxiety-like behaviors. The compound's ability to alter cell signaling pathways highlights its potential impact on neuropsychiatric conditions .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other beta-carboline derivatives, the following table summarizes key findings:

CompoundAnxiogenic EffectConvulsant ActivityIC50 (µM) Against Tumor Cells
This compoundHighYes-
HarmaneModerateYes9.86 (PC-3 cells)
HarmineLowNo5.75 (MCF-7 cells)

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of FG-7142 in modulating GABA-A receptor activity?

FG-7142 acts as a partial inverse agonist at the benzodiazepine binding site of GABA-A receptors, reducing chloride ion conductance and increasing neuronal excitability. This anxiogenic effect is well-documented in studies using electrophysiological assays (e.g., patch-clamp techniques) and behavioral models . Methodologically, researchers should validate receptor specificity using competitive antagonists like flumazenil to confirm target engagement.

Q. What are the standard in vivo models for studying FG-7142-induced anxiety-like behaviors?

Common models include the elevated plus maze, light-dark box, and social interaction tests in rodents. Dosing protocols typically range from 5–20 mg/kg (intraperitoneal administration), with behavioral outcomes measured 15–30 minutes post-injection. Controls should include vehicle-treated groups and co-administration of anxiolytics (e.g., diazepam) to confirm mechanistic relevance .

Q. How can FG-7142 be detected and quantified in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves should be validated in relevant matrices (plasma, brain homogenates) with a detection limit ≤1 ng/mL .

Advanced Research Questions

Q. How should experimental designs address contradictions in FG-7142’s dose-response relationships across studies?

Discrepancies may arise from differences in species (rat vs. mouse), strain (e.g., Sprague-Dawley vs. C57BL/6), or administration routes. To mitigate this, researchers should:

  • Standardize protocols using guidelines from meta-analyses of prior studies .
  • Include detailed pharmacokinetic profiling (e.g., brain/plasma ratios) to correlate exposure with behavioral outcomes .
  • Use factorial designs to test interactions between FG-7142 and confounding variables (e.g., stress paradigms) .

Q. What synthesis and purification protocols ensure high-purity FG-7142 for in vitro studies?

FG-7142 is synthesized via condensation of β-carboline-3-carboxylic acid with methylamine, followed by purification using column chromatography (silica gel, chloroform:methanol 9:1). Purity (>98%) should be confirmed via nuclear magnetic resonance (NMR) and LC-MS. Storage conditions: −20°C in desiccated, light-protected vials .

Q. How does FG-7142 interact with oxidative stress pathways in anxiety models?

FG-7142 increases reactive oxygen species (ROS) in limbic brain regions (e.g., amygdala). To study this, combine FG-7142 administration with antioxidants (e.g., tempol) and measure biomarkers like glutathione peroxidase activity or lipid peroxidation (MDA levels). Electrophysiological recordings can parallelly assess neuronal hyperactivity .

Q. What methodologies are recommended for assessing human exposure to FG-7142 in environmental studies?

Airborne FG-7142 (e.g., in cigarette smoke) is collected via particulate filters, extracted with methanol, and quantified via LC-MS. Cohort studies should pair environmental measurements with biospecimen analysis (plasma/urine) and adjust for confounders like smoking status .

Q. How can patch-clamp electrophysiology optimize FG-7142’s inverse agonist activity profiling?

Use acute brain slices (hippocampus or amygdala) and voltage-clamp recordings at −60 mV. Apply FG-7142 (1–10 µM) to measure GABA-evoked current inhibition. Include DMCM (full inverse agonist) as a positive control and test reversibility with flumazenil .

Q. What steps ensure data reliability in studies involving FG-7142’s anxiogenic effects?

  • Blind behavioral scoring to prevent observer bias.
  • Pre-register protocols (e.g., on Open Science Framework) to enhance reproducibility.
  • Validate findings using orthogonal methods (e.g., CRISPR-edited GABA-A receptor subunits) .

Properties

IUPAC Name

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCOPDWHWYSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999832
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78538-74-6
Record name N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78538-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 7142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-7142
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

12 g of β-carbolin-3-carboxylic acid methyl ester is suspended in 130 ml of methanol; 130 ml of 40% aqueous methylamine is added thereto and the whole is boiled at reflux for 2 hours. After cooling, the mixture is suction-filtered. By extraction with 300 ml of hot methanol and crystallization from dimethylformamide/hexane, the β-carbolin-3-carboxylic acid N-methylamide of melting point 264°-266° C. is isolated from the filter residue in 43% yield.
Quantity
12 g
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reactant
Reaction Step One
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130 mL
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130 mL
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Synthesis routes and methods II

Procedure details

A suspension of 5 g of β-carbolin-3-carboxylic acid in a mixture of 900 ml of tetrahydrofuran and 3.6 ml of triethylamine is boiled under reflux for 15 minutes and cooled to room temperature. Freshly distilled ethyl chloroformate (2.5 ml), dissolved in 100 ml of tetrahydrofuran, is added dropwise with stirring over a period of 11/2 hours. After the reaction mixture has been stirred for an additional 30 minutes, a large excess of methylamine is added. Stirring is continued for one hour, whereafter the mixture is filtered and concentrated to approximately 50 ml under reduced pressure. Addition of water (250 ml) causes the amide to precipitate. The mixture is left at 5° C. overnight, filtered and dried at 60° C. for 15 hours. β-carbolin-3-carboxylic acid methylamide thus formed (4.1 g; 77%) is recrystallized from toluene. The melting point is 275° C.
Quantity
5 g
Type
reactant
Reaction Step One
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2.5 mL
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100 mL
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[Compound]
Name
11
Quantity
0 (± 1) mol
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0 (± 1) mol
Type
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Quantity
900 mL
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3.6 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide
N-Methyl-beta-carboline-3-carboxamide

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